molecular formula C15H18BrN5O B2894854 5-bromo-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)nicotinamide CAS No. 2034208-67-6

5-bromo-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)nicotinamide

Cat. No.: B2894854
CAS No.: 2034208-67-6
M. Wt: 364.247
InChI Key: CKDRREIKYSNGKI-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)nicotinamide is a complex organic compound characterized by its bromine atom, pyrazole ring, and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)nicotinamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of 5-methyl-1H-pyrazol-3-ylamine with piperidin-4-yl bromide under controlled conditions to form the intermediate piperidine-pyrazole compound. Subsequent bromination and acylation steps yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Bromate salts.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity with various reagents makes it valuable in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interaction with biological targets can lead to the discovery of novel therapeutic agents.

Medicine: Due to its structural complexity, 5-bromo-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)nicotinamide is being explored for its medicinal properties. It may have applications in treating diseases such as cancer and inflammatory disorders.

Industry: In the material science industry, this compound can be used to develop advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to biological or chemical activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the piperidine and nicotinamide groups.

  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine: Contains a phenyl group instead of a bromine atom.

This comprehensive overview highlights the significance of 5-bromo-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)nicotinamide in scientific research and its potential applications across various fields

Properties

IUPAC Name

5-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O/c1-10-6-14(20-19-10)21-4-2-13(3-5-21)18-15(22)11-7-12(16)9-17-8-11/h6-9,13H,2-5H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDRREIKYSNGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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